molecular formula C20H29ClN6O2 B14490912 Fencamine hydrochloride CAS No. 63918-50-3

Fencamine hydrochloride

Cat. No.: B14490912
CAS No.: 63918-50-3
M. Wt: 420.9 g/mol
InChI Key: ZJEWHDIQXPOUEZ-UHFFFAOYSA-N
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Description

Fencamine hydrochloride is a psychostimulant drug of the amphetamine class. It is closely related to fenethylline and is known for its stimulant properties. This compound has been used in various medical applications, particularly for its effects on the central nervous system.

Preparation Methods

Fencamine hydrochloride can be synthesized through a series of chemical reactions. One common method involves the Diels-Alder reaction between cyclopentadiene and β-nitrostyrene (1-nitro-2-phenyl-ethene). The resulting norcamphene derivative undergoes reduction of the C=C double bond and the nitro group to yield the saturated norcamphane derivative . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Fencamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The nitro group in the precursor can be reduced to form the amine derivative.

    Substitution: this compound can undergo substitution reactions, particularly at the amine group, to form various derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Fencamine hydrochloride has been studied extensively for its applications in various fields:

Comparison with Similar Compounds

Fencamine hydrochloride is similar to other psychostimulant drugs like fenethylline and dexamphetamine. it is unique in its mechanism of action and safety profile. Unlike dexamphetamine, this compound does not inhibit monoamine oxidase enzymes, reducing the risk of certain side effects . Other similar compounds include:

This compound’s unique properties make it a valuable compound for research and medical applications.

Properties

CAS No.

63918-50-3

Molecular Formula

C20H29ClN6O2

Molecular Weight

420.9 g/mol

IUPAC Name

1,3,7-trimethyl-8-[2-[methyl(1-phenylpropan-2-yl)amino]ethylamino]purine-2,6-dione;hydrochloride

InChI

InChI=1S/C20H28N6O2.ClH/c1-14(13-15-9-7-6-8-10-15)23(2)12-11-21-19-22-17-16(24(19)3)18(27)26(5)20(28)25(17)4;/h6-10,14H,11-13H2,1-5H3,(H,21,22);1H

InChI Key

ZJEWHDIQXPOUEZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CCNC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C.Cl

Origin of Product

United States

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